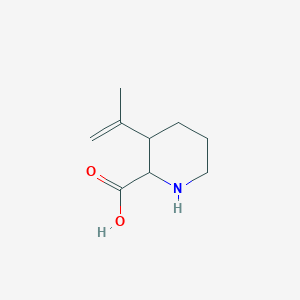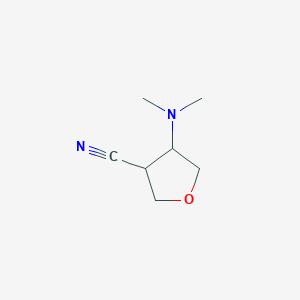
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” es un compuesto quiral con aplicaciones potenciales en diversos campos, como la química medicinal, la síntesis orgánica y la ciencia de los materiales. El compuesto presenta una estructura de anillo de oxolano única con un grupo dimetilamino y un grupo nitrilo, lo que lo convierte en un tema interesante para la investigación química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” normalmente implica los siguientes pasos:
Formación del anillo de oxolano: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo dimetilamino: Este paso puede implicar reacciones de sustitución nucleofílica en las que una fuente de dimetilamina reacciona con un intermedio.
Adición del grupo nitrilo: El grupo nitrilo se puede introducir mediante reacciones como la cianación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
“rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo nitrilo en una amina u otros grupos funcionales.
Sustitución: El grupo dimetilamino se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el hidruro de litio y aluminio o el gas hidrógeno con un catalizador.
Nucleófilos: Como los haluros, las aminas u otras especies nucleofílicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción podría producir aminas.
Aplicaciones en investigación científica
Química
En química, “rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo hace valioso para estudiar los mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se puede investigar por su posible actividad biológica. Sus características estructurales podrían convertirlo en un candidato para el desarrollo de fármacos o como una sonda en estudios bioquímicos.
Medicina
En medicina, el compuesto se podría explorar por su potencial terapéutico. Su capacidad para interactuar con dianas biológicas podría hacerlo útil en el tratamiento de ciertas enfermedades o afecciones.
Industria
En aplicaciones industriales, “rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” podría utilizarse en la producción de materiales con propiedades específicas, como polímeros o materiales avanzados.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industrial applications, “this compound” could be used in the production of materials with specific properties, such as polymers or advanced materials.
Mecanismo De Acción
El mecanismo de acción de “rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” dependería de sus interacciones específicas con las dianas moleculares. Esto podría implicar la unión a enzimas, receptores u otras proteínas, lo que provocaría cambios en las vías biológicas. Se necesitarían estudios detallados para dilucidar estos mecanismos.
Comparación Con Compuestos Similares
Compuestos similares
(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo: La forma no racémica del compuesto.
4-(dimetilamino)oxolano-3-carbonitrilo: Sin los centros quirales.
4-(dimetilamino)oxolano: Sin el grupo nitrilo.
Singularidad
“rac-(3R,4S)-4-(dimetilamino)oxolano-3-carbonitrilo, trans” es único debido a sus centros quirales específicos y la presencia tanto de un grupo dimetilamino como de un grupo nitrilo. Estas características contribuyen a sus propiedades químicas y biológicas distintivas, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-(dimethylamino)oxolane-3-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,4-5H2,1-2H3 |
Clave InChI |
FYIJPARYKNBXFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1COCC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


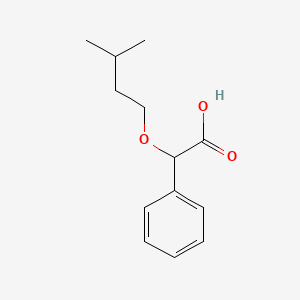
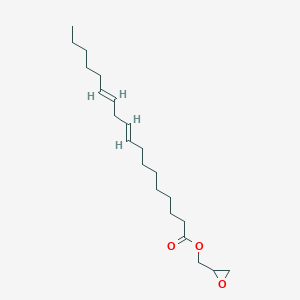
![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)
![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid](/img/structure/B12308738.png)
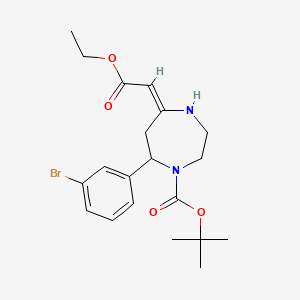

acetic acid](/img/structure/B12308758.png)

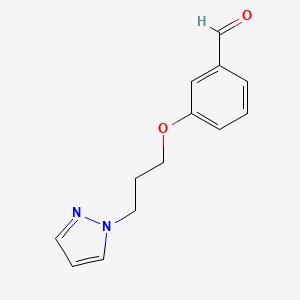
![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)

